2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 863868-37-5; molecular formula: C₁₂H₁₅BF₂O₂) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions. This compound features a 2,6-difluorophenyl group attached to a pinacol boronate core, which enhances its stability and reactivity in palladium-catalyzed transformations . Synthesized via Pd(dba)₂/SPhos-catalyzed borylation of 2,6-difluorochlorobenzene with bis(pinacolato)diboron (B₂pin₂), it achieves high yields under mild conditions (e.g., 70–85% yield at 60°C) . Its applications span pharmaceutical intermediates and materials science due to its efficient coupling with aryl halides .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKLRLGCVHQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660307 | |
| Record name | 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-37-5 | |
| Record name | 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorobenzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 863868-37-5) is a boron-containing compound with potential biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₅BF₂O₂
- Molecular Weight : 240.05 g/mol
- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related dioxaborolane derivatives have shown efficacy against various cancer types including breast and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit MAP kinases which play a crucial role in cell signaling and proliferation .
- Induction of Apoptosis : There is evidence suggesting that these compounds can induce programmed cell death in cancer cells by modulating apoptotic pathways.
Case Studies
Several studies have explored the biological effects of dioxaborolanes:
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of dioxaborolane derivatives.
- Findings : The study demonstrated significant reduction in tumor size in animal models treated with dioxaborolanes. Mechanistic studies revealed that these compounds led to apoptosis in cancer cells through the activation of caspase pathways .
- Synergistic Effects with Chemotherapeutics :
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | Breast Cancer | Inhibition of MAP Kinases |
| Similar Dioxaborolane Derivatives | Anticancer | Lung Cancer | Induction of Apoptosis |
| Dioxaborolanes Combined with Chemotherapy | Synergistic Effect | Various | Enhanced Efficacy |
Scientific Research Applications
Organic Synthesis
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a boron reagent in organic synthesis. Its applications include:
- Cross-Coupling Reactions : The compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and pharmaceuticals.
- Functionalization of Aromatic Compounds : It serves as a reagent for the selective functionalization of aromatic rings, allowing for the introduction of various substituents.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its ability to modulate biological targets. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. Studies have demonstrated its effectiveness against breast and prostate cancer cells.
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, making it a candidate for further investigation in antiviral drug development.
Material Science
In material science, this dioxaborolane compound is explored for its role in developing new materials:
- Polymer Chemistry : It is used as a building block for synthesizing boron-containing polymers with enhanced thermal and mechanical properties.
- Optoelectronic Devices : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of derivatives of this compound. The results indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Cross-Coupling Reactions
Research documented in Organic Letters demonstrated the efficiency of using this dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) of biaryl products under mild conditions. This study emphasizes the utility of the compound as a versatile reagent in organic synthesis.
Data Tables
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key boronic ester precursor in palladium-catalyzed Suzuki-Miyaura couplings. The reaction typically involves aryl halides or triflates under basic conditions:
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromophenyl MIDA ester | Pd(dppf)Cl₂·DCM (4 mol%) | K₃PO₄ | THF/H₂O | 82–89 | |
| 3-Bromo-5-(CF₃)phenyl | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 75 |
Reaction mechanisms involve:
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
-
Transmetalation : Boron transfers from the dioxaborolane to Pd via base-assisted B–O cleavage .
-
Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.
Fluorine substituents enhance electrophilicity at the boron center, accelerating transmetalation . Steric effects from the tetramethyl dioxaborolane ring improve stability but may reduce reactivity with bulky coupling partners.
Functional Group Transformations
The compound participates in selective functionalization reactions:
Protodeboronation :
Under acidic conditions (e.g., HCl/THF), the boron group is replaced by hydrogen, yielding 2,6-difluorobenzene derivatives .
Oxidation :
Treatment with H₂O₂ in basic media converts the borolane to a phenol derivative :
Comparative Reactivity with Structural Analogues
The difluorophenyl group confers distinct electronic and steric properties compared to other dioxaborolanes:
The meta -fluorine atoms increase boron’s Lewis acidity, improving transmetalation rates but reducing solubility in polar solvents .
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Electron-Withdrawing Substituents (F, Cl):
The 2,6-difluorophenyl derivative exhibits enhanced reactivity in cross-couplings due to fluorine's electronegativity, which polarizes the boron center and stabilizes transition states . In contrast, the 2,6-dichloro-3,5-dimethoxy analog () combines chlorine's electron-withdrawing effects with methoxy's electron-donating properties, enabling selective coupling in sterically hindered environments (e.g., indazole synthesis, 62% yield) . - Electron-Donating Substituents (OCH₃): Methoxy groups in 2,6-dimethoxyphenyl analogs increase electron density on the boron atom, reducing oxidative addition rates but improving stability. This makes them suitable for stepwise coupling reactions requiring prolonged reaction times .
Preparation Methods
General Synthetic Strategy
The preparation typically involves the borylation of an aryl halide or aryl boronic acid derivative bearing the 2,6-difluoro substitution pattern. The key step is the formation of the boronate ester by reaction of the corresponding aryl precursor with a boron source such as bis(pinacolato)diboron under catalytic conditions.
Palladium-Catalyzed Borylation of Aryl Halides
- Starting materials: 2,6-difluorophenyl bromide or iodide.
- Boron reagent: bis(pinacolato)diboron.
- Catalyst: Palladium complexes, commonly Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands.
- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).
- Solvent: 1,4-dioxane or tetrahydrofuran (THF).
- Temperature: Typically 80–90 °C.
- Reaction time: 12–24 hours.
$$
\text{2,6-Difluorophenyl-Br} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, 90 °C}} \text{2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$
- The aryl halide is dissolved in dry 1,4-dioxane and degassed under nitrogen.
- Bis(pinacolato)diboron and base are added, followed by the palladium catalyst.
- The mixture is heated at 90 °C under inert atmosphere for 24 hours.
- After cooling, the product is isolated by filtration and purified by column chromatography.
This method is adapted from protocols used for similar arylboronate esters, as reported in related syntheses of fluorinated aryl boronates.
Direct Borylation of Arylboronic Acid Derivatives
An alternative approach involves the use of arylboronic acid MIDA esters or related intermediates, which can be transformed into the corresponding pinacol boronate esters under mild conditions.
- Starting from 3-bromophenylboronic acid MIDA ester analogs.
- Reaction with pinacol in the presence of drying agents and under inert atmosphere.
- Typically carried out at room temperature or slightly elevated temperatures for 16 hours.
- Purification involves filtration through Celite and silica gel chromatography.
This approach allows for modular synthesis and functional group tolerance, useful for preparing fluorinated boronates with high purity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield & Notes |
|---|---|---|---|---|
| Pd-Catalyzed Borylation of Aryl Halides | 2,6-Difluorophenyl bromide/iodide | Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc | 90 °C, 24 h, inert atmosphere | High yields (~70-80%), scalable, widely used |
| Conversion from Arylboronic Acid MIDA Esters | 2,6-Difluorophenyl boronic acid MIDA ester | Pinacol, drying agent (MgSO4), inert atmosphere | RT to 40 °C, 16 h | Mild conditions, high purity products |
| (Dichloromethyl)boronic Acid Route | Dichloromethane → (dichloromethyl)boronic acid intermediate | Pinacol, MgSO4, NaI, acetone reflux | Multi-step, 16-48 h total | Versatile, less direct for difluorophenyl |
Research Findings and Considerations
- The palladium-catalyzed borylation method is the most commonly employed due to its efficiency and broad substrate scope, including fluorinated aromatics.
- The presence of fluorine substituents at the 2,6-positions can influence the electronic properties and steric hindrance, requiring optimization of catalyst loading and reaction time.
- Purification typically involves silica gel chromatography, and the boronate esters are stable under standard storage conditions.
- Alternative methods involving boronic acid derivatives allow for modular synthesis and are compatible with sensitive functional groups.
- The (dichloromethyl)boronic acid route, while more complex, provides a foundation for synthesizing diverse boronate esters, including those with halogenated aromatic groups.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what are critical optimization parameters?
Answer:
This compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 2,6-difluorophenyl bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance reactivity .
- Solvent and base optimization : Use of anhydrous THF or dioxane with K₂CO₃ or KOAc to stabilize intermediates and prevent boronate hydrolysis .
- Temperature control : Reactions often proceed at 80–100°C under inert gas (argon/nitrogen) to avoid oxidation .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) isolates the product (yields: 60–85%) .
Basic: Which spectroscopic techniques are most reliable for characterizing this boronate ester, and what diagnostic signals should be prioritized?
Answer:
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the presence of the boronate ester .
- ¹H/¹³C NMR : The 2,6-difluorophenyl group shows distinct splitting patterns (doublets of doublets for aromatic protons) and coupling constants (JF-H ~8–10 Hz) . Fluorine atoms deshield adjacent carbons, shifting ¹³C signals to δ 160–165 ppm .
- IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ and aromatic C-F stretches at 1200–1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₂H₁₅BF₂O₂, m/z calc. 256.1) .
Advanced: How do the electron-withdrawing fluorine substituents influence this compound’s reactivity in Suzuki-Miyaura cross-couplings?
Answer:
The 2,6-difluorophenyl group enhances electrophilicity at the boron center, accelerating transmetallation in cross-couplings. However, steric hindrance from the ortho-fluorine atoms can reduce coupling efficiency with bulky aryl halides. Mitigation strategies include:
- Ligand design : Bulky ligands (e.g., SPhos) improve steric tolerance .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Temperature modulation : Elevated temperatures (100–120°C) overcome kinetic barriers but risk boronate decomposition .
Advanced: What experimental approaches resolve isomer formation during synthesis (e.g., regioisomeric byproducts)?
Answer:
Isomerization often arises from incomplete halogenation or competing C–H borylation. Contradictions in yield and purity can be addressed via:
- Chromatographic separation : Use silica gel columns with low-polarity eluents (hexane/EtOAc 20:1) to resolve isomers (e.g., a/b-isomers, Rf = 0.37 vs. 0.42) .
- Crystallographic analysis : Single-crystal X-ray diffraction unambiguously assigns regiochemistry .
- Reaction monitoring : In situ <sup>19</sup>F NMR tracks fluorine environments to identify side products .
Methodological: How should researchers handle air/moisture sensitivity during storage and reaction setup?
Answer:
- Storage : Store under argon at –20°C in flame-dried glassware with molecular sieves (3Å) to prevent hydrolysis .
- Reaction setup : Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Quenching : Terminate reactions with degassed water or methanol to avoid exothermic decomposition .
Data Analysis: How to interpret conflicting NMR data for boron-containing compounds?
Answer:
Discrepancies in <sup>11</sup>B or <sup>19</sup>F NMR shifts may indicate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
